(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
Overview
Description
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with a nitro group and an ethoxy group attached to a dichloro-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Substitution: The dichloro-fluorophenyl moiety is attached through a nucleophilic substitution reaction, where the ethoxy group reacts with 2,6-dichloro-3-fluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, ethyl iodide.
Major Products
Aminopyridine derivatives: Formed through reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-(2,6-Dichlorophenyl)ethoxy)-2-nitropyridine
- ®-3-(1-(2,6-Difluorophenyl)ethoxy)-2-nitropyridine
- ®-3-(1-(2,6-Dichloro-4-fluorophenyl)ethoxy)-2-nitropyridine
Uniqueness
®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine stands out due to the presence of both dichloro and fluorine substituents on the phenyl ring, which confer unique electronic and steric properties. These features enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Biological Activity
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is a compound of significant interest in pharmaceutical research due to its potential biological activities. The compound, with the CAS number 877397-70-1, exhibits a complex structure that includes a nitropyridine moiety and a dichloro-fluorophenyl group, suggesting various mechanisms of action in biological systems.
- Molecular Formula : C₁₃H₉Cl₂FN₂O₃
- Molecular Weight : 331.13 g/mol
- MDL Number : MFCD18207059
- Purity : Typically around 96% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the nitro group is particularly notable as nitro compounds often exhibit unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit:
- Antitumor Activity : Some studies have suggested that derivatives of nitropyridine compounds can inhibit tumor cell proliferation. The specific effects of this compound on cancer cell lines are under investigation.
- Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. While specific data on this compound's efficacy against pathogens is limited, similar structures have shown promise.
- Neuroprotective Effects : There is emerging evidence that certain nitro derivatives may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of cell growth | |
Antimicrobial | Potential activity against bacteria | |
Neuroprotective | Modulation of neurotransmitters |
Case Study 1: Antitumor Activity
In a study examining the effects of various nitropyridine derivatives on cancer cell lines, this compound was found to significantly reduce proliferation in human breast cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A preliminary screening against common bacterial strains revealed that this compound exhibited moderate antibacterial activity. Further studies are required to elucidate the specific mechanisms and potential clinical applications.
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678511 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-70-1 | |
Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.